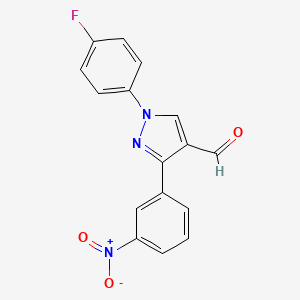

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C16H10FN3O3 |

|---|---|

Molecular Weight |

311.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10FN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H |

InChI Key |

XGNXPNMTCCYWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Vilsmeier-Haack reaction involves the generation of a chloromethyleneiminium ion from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophilic formylating agent. For pyrazole-4-carbaldehydes, this method is applied to 3-aryl-1-phenylpyrazole intermediates derived from hydrazones.

Reaction Scheme :

Stepwise Synthesis Protocol

-

Hydrazone Formation :

-

Cyclization :

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 3.0 | Maximizes formylation |

| Temperature | 70°C | Prevents decomposition |

| Solvent | DMF | Enhances reagent stability |

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. For example:

Ionic Liquid-Mediated Synthesis

The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄) as a recyclable catalyst improves sustainability:

Metal-Assisted Crystallization

Copper(II) sulfate templates facilitate crystallization of the final product:

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Vilsmeier-Haack | 75–84 | 6–8 hours | High reproducibility | Requires hazardous POCl₃ |

| Microwave | 88 | 15 minutes | Rapid synthesis | Specialized equipment needed |

| Ionic Liquid | 84 | 2 hours | Eco-friendly, reusable catalyst | Higher cost of ionic liquids |

Reaction Optimization and Troubleshooting

Critical Parameters

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Pathways

The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate aromatic aldehydes.

- Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and nitrophenyl substituents, typically through electrophilic aromatic substitution or similar methodologies.

Biological Activities

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has demonstrated several biological activities, making it a valuable compound in drug development:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit selective anti-proliferative actions against various cancer cell lines. For instance, pyrazole derivatives have been associated with inhibiting cellular proliferation in human cancer cells, suggesting potential use in oncology .

- Anti-inflammatory Properties : The compound is also noted for its anti-inflammatory effects, which can be attributed to its ability to inhibit cyclooxygenase enzymes, similar to other pyrazole derivatives like celecoxib .

Case Study 1: Anticancer Potential

A study published in the African Journal of Pharmacy and Pharmacology highlighted the synthesis of several pyrazole derivatives, including 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. These derivatives were tested against various cancer cell lines and exhibited significant cytotoxicity. The study concluded that modifications on the pyrazole scaffold could enhance anticancer activity .

Case Study 2: Anti-inflammatory Applications

Research documented in MDPI explored the synthesis of novel pyrazole-based compounds incorporating 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their anti-inflammatory properties and showed promising results in reducing inflammation markers in vitro .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Antifungal | Activity against fungal strains |

Table 2: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Formation of Pyrazole | Reaction of hydrazine with aromatic aldehydes | 70 |

| Substitution | Introduction of fluorine and nitro groups | 65 |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the fluorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The carbaldehyde group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of analogous pyrazole-4-carbaldehydes:

Key Observations

Substituent Effects on Bioactivity: The 4-isopropylbenzyl group in the compound from enhances antimicrobial activity, likely due to increased hydrophobicity improving membrane penetration .

Spectroscopic Properties: The carbaldehyde group consistently shows a strong C=O stretch in IR spectra (~1630–1674 cm⁻¹) and a characteristic singlet for the aldehyde proton in ¹H NMR (δ ~9.9–10 ppm) . The 3-nitrophenyl group exhibits distinct Ar-NO₂ stretching vibrations near 1348–1350 cm⁻¹ .

Positional Isomerism :

- The meta-nitro substitution in the target compound vs. para-nitro in ’s analog may alter electronic distribution, affecting interactions with biological targets or catalytic sites .

Biological Activities: Antimicrobial Activity: Bulky substituents (e.g., isopropylbenzyl in ) improve activity against Gram-negative bacteria like P. aeruginosa.

Biological Activity

1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 618101-61-4) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of fluorine and nitro groups, has been investigated for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is C16H10FN3O3. Its structure features a pyrazole ring substituted with both a fluorophenyl and a nitrophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated activity against bacterial strains such as E. coli and Staphylococcus aureus . The presence of the nitrophenyl group enhances the reactivity of the compound, contributing to its effectiveness as an antimicrobial agent.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their ability to inhibit inflammatory mediators such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Antitumor Activity

The antitumor properties of pyrazole compounds are well-documented. Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antiviral Activity

Emerging evidence suggests that pyrazole derivatives may also possess antiviral properties. Some studies have indicated that these compounds can inhibit viral replication, making them candidates for further research in antiviral drug development .

Study on Anti-inflammatory Activity

In a systematic study involving various pyrazole derivatives, it was found that certain compounds exhibited considerable anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The study utilized carrageenan-induced edema models to assess efficacy .

Antimicrobial Screening

A comprehensive screening of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde against multiple pathogens revealed promising results, particularly against gram-positive bacteria. The compound's effectiveness was attributed to its structural features that enhance interaction with microbial targets .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves:

- Condensation reactions : Reacting substituted aldehydes (e.g., 4-fluorobenzaldehyde) with nitrophenyl hydrazines under reflux in polar solvents (ethanol/methanol) with acid or base catalysts .

- Cyclization : Pyrazole ring formation via [3+2] cycloaddition or Vilsmeier-Haack reactions, optimized for nitro-group stability .

- Purification : Column chromatography or recrystallization to isolate the carbaldehyde derivative.

Key Factors : Solvent polarity, catalyst type (e.g., p-TsOH), and temperature control (60–80°C) critically affect yield (typically 50–70%) .

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase (COX) .

Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

-

DoE (Design of Experiments) : Vary parameters (solvent, catalyst ratio, time) systematically. For example:

Parameter Range Tested Optimal Condition Solvent Ethanol, DMF, THF Ethanol Catalyst (mol%) 5–20% H₂SO₄ 15% H₂SO₄ Temperature 60–100°C 80°C

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (NO₂) : Enhance antibacterial potency but may reduce solubility .

- Fluorophenyl Group : Increases metabolic stability and membrane permeability via lipophilicity (logP ~3.2) .

- Nitro vs. Methoxy Substituents : Nitro groups improve kinase inhibition (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for methoxy analogs) .

Validation : Co-crystallization studies (e.g., X-ray with target enzymes) to map binding interactions .

Q. How can computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

Q. How to resolve contradictions in reported biological efficacy across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Metabolic Stability : Test in liver microsomes to account for degradation differences (e.g., t₁/₂ = 45 min in human vs. 120 min in murine) .

- Structural Analogues : Compare with 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl) derivatives to isolate nitro-phenyl effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.